molecular formula C19H23N5O3S B10987749 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10987749
M. Wt: 401.5 g/mol
InChI Key: IRELFBJCEZOVGI-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyrimidine ring, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H23N5O3S/c25-18(15-4-1-11-23(14-15)19-20-9-2-10-21-19)22-16-5-7-17(8-6-16)24-12-3-13-28(24,26)27/h2,5-10,15H,1,3-4,11-14H2,(H,22,25)

InChI Key

IRELFBJCEZOVGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as catalytic reactions and high-pressure conditions .

Chemical Reactions Analysis

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit notable anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and proliferation. For instance, studies have demonstrated that derivatives of thiazolidinones can effectively target multiple tyrosine kinases involved in cancer progression, such as c-Met and IGF-IR, leading to reduced cell viability in various cancer cell lines including A549 (lung carcinoma) and MCF-7 (breast cancer) .

Case Study: Multi-Tyrosine Kinase Inhibition

  • Compound : N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
  • Activity : Exhibits potent inhibitory effects on multi-tyrosine kinases.
  • IC50 Values : Demonstrated IC50 values as low as 0.021 µmol/L against certain kinases .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazolidinone derivatives have shown promising results against various bacterial strains, indicating their potential use as antibacterial agents. The presence of specific functional groups within the structure enhances their efficacy against Gram-positive bacteria .

Case Study: Antibacterial Activity

  • Tested Strains : Various Gram-positive bacteria.
  • Results : Compounds derived from thiazolidinones exhibited minimum inhibitory concentrations (MIC) of 31.25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications to the thiazolidinone moiety can significantly influence biological activity.

Key Findings in SAR Analysis

  • Functional Groups : The incorporation of methoxy or halogen substituents can enhance anticancer and antimicrobial activities.
  • Core Structure : The thiazolidinone core is essential for maintaining biological activity while allowing for modifications that improve potency .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for better yield and purity. Recent advancements in synthetic strategies have focused on improving the efficiency of producing thiazolidinone derivatives.

Synthesis Overview

StepDescription
1Formation of thiazolidinone core through cyclization reactions.
2Introduction of phenyl and pyrimidine substituents via nucleophilic substitution.
3Final carboxamide formation through coupling reactions with appropriate amines.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of several functional groups:

  • Thiazolidin ring : Known for its involvement in various biological activities.
  • Pyrimidine moiety : Contributes to the compound's pharmacological properties.
  • Piperidine structure : Enhances the lipophilicity and bioavailability.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound NameStructure FeaturesBiological Activity
2-(Chlorophenyl-imino)thiazolidin-4-oneThiazole and phenyl groupsAntibacterial against E. coli and S. aureus
5-Amino-1-(4-chloro-phenyl)-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-oneThiazole and phenyl groupsAntimicrobial
7-Fluoro-N-(2-methyl-1-methylsulfonylpropan-2-yl)-2-pyridin-3-ylindazoleIndazole core with pyridineAnticancer

These compounds' effectiveness is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

2. Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

For example:

  • Compound 37a : A derivative with a para-hydroxy group showed IC50 values of 3.2 µM against MCF-7 breast cancer cells and 6.8 µM against DU145 prostate cancer cells .

3. Anti-inflammatory Activity

Compounds within this class have also been noted for their anti-inflammatory properties. The thiazolidine framework allows for interactions with inflammatory mediators, potentially reducing cytokine production and inflammation markers.

The biological activity of this compound may involve several mechanisms:

  • Enzyme inhibition : Targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor modulation : Interacting with cellular receptors to alter signaling pathways related to inflammation or cell growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidine derivatives:

Study 1: Antibacterial Evaluation

A study evaluated a series of thiazolidine derivatives against E. coli and S. aureus. The results indicated that modifications on the phenyl group significantly enhanced antibacterial activity, with some compounds achieving inhibition rates comparable to standard antibiotics .

Study 2: Anticancer Screening

Another investigation assessed the anticancer properties of various thiazolidine derivatives against different cancer cell lines. The findings suggested that structural modifications could lead to improved efficacy in inhibiting tumor growth .

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